![molecular formula C8H15N3 B2618547 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine CAS No. 956352-78-6](/img/structure/B2618547.png)
2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine
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Overview
Description
The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine” belongs to the class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as the key atom . The structure of the compound suggests that it contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine” would likely include a pyrazole ring attached to a propyl group with an amine functional group at the end . The presence of the pyrazole ring and the amine group could potentially influence the compound’s reactivity and interactions with other molecules .
Chemical Reactions Analysis
The chemical reactions of “2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine” would depend on its specific structure and the conditions under which the reactions occur . Amines, for example, can undergo a variety of reactions, including alkylation, acylation, and reactions with acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine” would be influenced by its specific structure . For example, the presence of the amine group could make the compound basic, and the pyrazole ring could influence its stability and reactivity .
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized, and their antileishmanial and antimalarial activities were evaluated . The result revealed that compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .
Molecular Docking Study
A molecular docking study was conducted on Lm-PTR1, complexed with Trimethoprim . This study justified the better antileishmanial activity of compound 13 .
Synthesis of Bis(pyrazolyl)methanes
“2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine” is used in the synthesis of bis(pyrazolyl)methanes . These compounds exhibit a wide range of biological activities and are used as chelating and extracting reagents for different metal ions .
Biological Activities
Compounds containing the 2,4-dihydro-3H-pyrazol-3-one structural motif, including “2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine”, exhibit a wide range of biological activities . These include anti-inflammatory, antinociceptive, antipyretic, antifungal, antiviral, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial activities .
Use in Agro-Chemical Industries
Pyrazole derivatives are used in various areas, including pharmacy and agro-chemical industries . They are applied as fungicides, analgesics, pesticides, and insecticides .
Affinity for αvβ6 Integrin
The analog (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt was found to have very high affinity for αvβ6 integrin .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine” would depend on the findings of initial studies on its properties and potential applications . For example, if the compound shows promising biological activity, it could be further studied as a potential therapeutic agent .
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6-4-7(2)11(10-6)8(3)5-9/h4,8H,5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPITZCIPRYHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
956352-78-6 |
Source
|
Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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